molecular formula C9H12N4O2 B2770718 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1909348-67-9

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2770718
CAS No.: 1909348-67-9
M. Wt: 208.221
InChI Key: PPWGGFJIFPLDSS-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.221. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It’s known that similar compounds can mediate rna modification . They may interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in rna modification . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction between the compound and its targets .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as bioavailability and half-life varying significantly between individuals

Result of Action

It’s known that similar compounds can have a range of effects, including mediating rna modification . The specific effects of this compound would likely depend on the nature of its interaction with its targets and the specific cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to pollutants, and even the individual’s microbiome can influence how a compound is absorbed, distributed, metabolized, and excreted . These factors can also influence the compound’s interaction with its targets and its overall effect on the organism .

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s dimethylamino and dioxo groups, which may form hydrogen bonds or engage in electrostatic interactions with biomolecules .

Cellular Effects

It is plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .

Dosage Effects in Animal Models

The effects of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile at different dosages in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-11(2)7-6(5-10)8(14)13(4)9(15)12(7)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWGGFJIFPLDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.